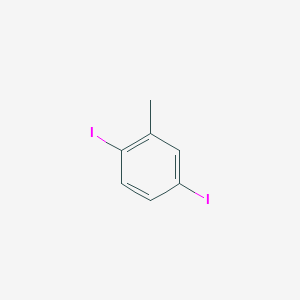

1,4-Diiodo-2-methylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-diiodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQKIFBSLBFTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503847 | |

| Record name | 1,4-Diiodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75838-38-9 | |

| Record name | 1,4-Diiodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Elucidation of 1,4 Diiodo 2 Methylbenzene

Electrophilic Aromatic Substitution Reactions on Diiodotoluenes

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding via a two-step addition-elimination mechanism. masterorganicchemistry.com The first, and typically rate-determining, step involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org The second, fast step is the deprotonation of the carbon bearing the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

For 1,4-diiodo-2-methylbenzene, the regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the one activating methyl group and the two deactivating iodo groups. All three substituents direct incoming electrophiles to the positions ortho and para relative to themselves. The positions on the ring are C1(-I), C2(-CH3), C3(-H), C4(-I), C5(-H), and C6(-H).

Methyl group (at C2): Activating and directs ortho (to C1 and C3) and para (to C5).

Iodo group (at C1): Deactivating but directs ortho (to C2 and C6) and para (to C4).

Iodo group (at C4): Deactivating but directs ortho (to C3 and C5) and para (to C1).

The directing vectors converge most strongly on positions C3 and C5. The methyl group strongly activates the C3 and C5 positions. The iodo group at C4 also directs to C3 and C5. Therefore, electrophilic attack is most likely to occur at these two positions. Steric hindrance from the adjacent iodo and methyl groups might slightly influence the ratio of 3- and 5-substituted products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table illustrates the directing influence of each substituent on the available positions for electrophilic attack.

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C3 | Activated by -CH₃ (ortho); Directed by -I at C4 (ortho) | Major Product |

| C5 | Activated by -CH₃ (para); Directed by -I at C4 (ortho) | Major Product |

| C6 | Directed by -I at C1 (ortho) | Minor Product |

Radical Reactions and Single-Electron Transfer Mechanisms

Aryl iodides are susceptible to radical reactions due to the relatively weak carbon-iodine bond (C-I bond dissociation energy is ~234 kJ/mol). These reactions can be initiated thermally or photochemically. utexas.edu

Photolysis of this compound with UV light can induce homolytic cleavage of a C-I bond, generating a 4-iodo-2-methylphenyl radical and an iodine radical. researchgate.net This aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as hydrogen abstraction from a solvent molecule or addition to an unsaturated system.

Another common radical process is reductive dehalogenation, often accomplished with reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The mechanism is a radical chain reaction:

Initiation: AIBN decomposes to form initiating radicals.

Propagation: A tributyltin radical abstracts an iodine atom from this compound to form a 4-iodo-2-methylphenyl radical and tributyltin iodide. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding 1-iodo-3-methylbenzene and regenerating the tributyltin radical to continue the chain. libretexts.org Selective mono-deiodination can often be achieved under controlled conditions.

Investigating Reaction Kinetics and Transition States

To fully understand the competing reaction pathways available to this compound, detailed kinetic and mechanistic studies are essential. These investigations often combine experimental rate measurements with advanced computational modeling and isotopic labeling experiments.

Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed in silico investigation of reaction mechanisms. acs.org By modeling the reaction of this compound, researchers can calculate the energies of reactants, intermediates, transition states, and products. beilstein-journals.org

For an EAS reaction, DFT calculations can determine the relative energies of the different possible arenium ion intermediates, thereby predicting the most likely site of substitution and corroborating the qualitative analysis based on substituent effects. researchgate.net For the benzyne (B1209423) pathway, computational models can map the potential energy surface for the elimination-addition sequence, identifying the transition state for benzyne formation and modeling the subsequent nucleophilic attack to predict product ratios.

Table 3: Representative Parameters from a Hypothetical Computational Study (DFT B3LYP/6-31G)* This table shows examples of data that could be generated from computational modeling of the nitration (EAS) of this compound.

| Reaction Pathway | Parameter | Calculated Value (Arbitrary Units) | Interpretation |

| Attack at C3 | Activation Energy (Eₐ) | 15.2 kcal/mol | Lower energy barrier, faster reaction |

| Reaction Energy (ΔE) | -25.7 kcal/mol | Thermodynamically favorable | |

| Attack at C5 | Activation Energy (Eₐ) | 15.5 kcal/mol | Slightly higher barrier than C3 |

| Reaction Energy (ΔE) | -25.5 kcal/mol | Thermodynamically favorable | |

| Attack at C6 | Activation Energy (Eₐ) | 21.8 kcal/mol | High energy barrier, slow reaction |

| Reaction Energy (ΔE) | -19.1 kcal/mol | Less favorable than C3/C5 products |

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction, providing definitive evidence for or against a proposed mechanism. rug.nlchemrxiv.org

Probing the Benzyne Mechanism: A classic experiment to confirm a benzyne intermediate involves isotopic labeling of the carbon atom bearing a leaving group. masterorganicchemistry.com If this compound were synthesized with a carbon-13 label at C1 (ipso-carbon), and then subjected to reaction with NaNH₂, the formation of a symmetrical benzyne intermediate would lead to the scrambling of the ¹³C label between two different positions in the product mixture. The detection of this specific label distribution would provide strong evidence for the benzyne pathway.

Kinetic Isotope Effect (KIE): The KIE can be used to determine if a particular bond cleavage is involved in the rate-determining step of a reaction. For EAS, if deprotonation were the slow step, replacing the aromatic hydrogens with deuterium (B1214612) (D) would result in a significant primary KIE (kH/kD > 1). However, for most EAS reactions, the initial attack of the electrophile is rate-determining, and breaking the C-H bond is fast, resulting in a negligible KIE (kH/kD ≈ 1). masterorganicchemistry.com Performing a reaction on deuterated this compound could thus clarify the nature of the rate-determining step for a given electrophile.

Table 4: Application of Isotopic Labeling in Mechanistic Studies This table summarizes how isotopic labeling can be used to investigate the reactivity of this compound.

| Mechanistic Question | Isotopic Labeling Strategy | Expected Observation |

| Is a benzyne intermediate formed in nucleophilic substitution? | Synthesize with ¹³C at C1. React with KNH₂/NH₃. | ¹³C label is found distributed between the amino-substituted carbon and the adjacent iodo-substituted carbon in the products. masterorganicchemistry.com |

| Is C-H bond breaking rate-determining in EAS? | Use a deuterated substrate (D at C3, C5, C6). Measure reaction rates vs. non-deuterated substrate. | A kH/kD ratio close to 1 would indicate that C-H bond breaking is not the rate-determining step. |

Applications of 1,4 Diiodo 2 Methylbenzene in Carbon Carbon and Carbon Heteroatom Bond Formation

Transition-Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Utilizing Organoboron Reagents

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide. sigmaaldrich.comlibretexts.org This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups. rsc.orgresearchgate.net In the context of 1,4-diiodo-2-methylbenzene, this reaction allows for the introduction of aryl or vinyl groups, leading to the synthesis of substituted biphenyls and styrenes. rsc.orgarabjchem.org The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. rsc.org

Researchers have successfully employed this compound in Suzuki-Miyaura reactions to create complex biphenyl (B1667301) derivatives. rsc.org For instance, the reaction with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding mono- or di-substituted products. The strategic use of protecting groups and careful control of reaction conditions can allow for selective coupling at either the ortho- or para-position to the methyl group. sigmaaldrich.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound

| Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 4-Iodo-2-methyl-1,1'-biphenyl | 85 | rsc.org |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 4-Iodo-4'-methoxy-2-methyl-1,1'-biphenyl | 92 | beilstein-journals.org |

Sonogashira Cross-Coupling for Alkynyl Arenes

The Sonogashira reaction provides a powerful method for the synthesis of alkynyl arenes, or arylacetylenes, by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

Utilizing this compound, chemists can synthesize a variety of substituted alkynyl arenes. organic-chemistry.org The two iodine atoms allow for either mono- or di-alkynylation, leading to products with one or two triple bonds. This capability is particularly useful in the construction of conjugated systems for materials science and medicinal chemistry. For example, a one-pot sequential reaction has been developed where this compound is first coupled with one alkyne and then, in the same pot, with a second, different alkyne to produce unsymmetrical diarylalkynyl arenes. researchgate.netnih.gov

Table 2: Sonogashira Cross-Coupling Reactions of this compound

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 1-Iodo-2-methyl-4-(phenylethynyl)benzene | 90 | rsc.org |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 1-Iodo-2-methyl-4-((trimethylsilyl)ethynyl)benzene | 88 | wikipedia.org |

Stille Cross-Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide. libretexts.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. rsc.orgsigmaaldrich.com This reaction has been widely applied in the synthesis of complex molecules, including natural products. sigmaaldrich.com

In reactions with this compound, various organostannanes can be used to introduce alkyl, vinyl, or aryl groups. rsc.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.org The use of additives like lithium chloride is often necessary to facilitate the transmetalation step. harvard.edu

Table 3: Stille Cross-Coupling of this compound

| Organotin Reagent | Catalyst | Additive | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 4-Iodo-2-methyl-1,1'-biphenyl | 80 | libretexts.org |

| Tributyl(vinyl)stannane | Pd₂(dba)₃/P(furyl)₃ | - | NMP | 1-Iodo-4-methyl-2-vinylbenzene | 75 | lookchem.com |

Negishi Cross-Coupling Employing Organozinc Species

The Negishi coupling utilizes organozinc reagents to form new carbon-carbon bonds with organic halides. wikipedia.org A significant advantage of this method is the high reactivity of organozinc compounds, which often leads to faster reactions and higher yields compared to other organometallic reagents. wikipedia.org The reaction is known for its broad scope, enabling the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

When this compound is subjected to Negishi coupling conditions, the iodine atoms can be selectively replaced by various organic groups from the organozinc reagent. uni-muenchen.de The generation of the organozinc reagent can be achieved in situ, adding to the convenience of this method. organic-chemistry.orgorganic-chemistry.org This reaction has proven effective for creating sterically hindered biaryl compounds. vanderbilt.edu

Table 4: Negishi Cross-Coupling with this compound

| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 4-Iodo-2-methyl-1,1'-biphenyl | 91 | organic-chemistry.org |

| Ethylzinc bromide | Ni(acac)₂/dppf | DMA | 1-Ethyl-4-iodo-2-methylbenzene | 79 | wikipedia.org |

Heck Cross-Coupling and Related Olefination Reactions

The Heck reaction, another Nobel Prize-winning transformation, involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net A base is required to regenerate the active palladium catalyst. researchgate.net A notable feature of the Heck reaction is that it does not require the preparation of an organometallic reagent from the alkene component. nih.gov

This compound can be effectively used in Heck reactions to introduce alkenyl groups, leading to the formation of stilbene (B7821643) and other vinylarene derivatives. nih.gov The reaction typically shows high stereoselectivity, favoring the formation of the trans-isomer. Related olefination reactions, such as those involving in situ generated alkenes, have also been developed to broaden the scope and efficiency of this transformation. nih.gov

Table 5: Heck Cross-Coupling and Olefination of this compound

| Alkene | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 1-Iodo-2-methyl-4-styrylbenzene | 82 | organic-chemistry.org |

| n-Butyl acrylate | PdCl₂/PPh₃ | Et₃N | Acetonitrile | n-Butyl 3-(4-iodo-2-methylphenyl)acrylate | 88 | researchgate.net |

Other Advanced Cross-Coupling Methodologies

Beyond the classical cross-coupling reactions, this compound is a substrate in more advanced and specialized methodologies. These can include, for example, Ullmann coupling reactions for the synthesis of symmetrical biaryls, though this method often requires harsher conditions than palladium-catalyzed routes. vanderbilt.edu Additionally, developments in C-H activation and functionalization offer new avenues for derivatizing the methyl group or the aromatic ring directly, complementing the reactivity of the iodo-substituents. The development of novel ligands and catalyst systems continues to expand the toolkit available to synthetic chemists, enabling even more complex and selective transformations of substrates like this compound. nih.gov

Iron-Catalyzed C-C Bond Formation

The use of iron, an abundant and non-toxic metal, has become an increasingly important area of research in catalysis. Iron(III) chloride, an inexpensive and mild oxidizing agent, has been effectively used in oxidative C-C couplings of various arenes. While the broader field of iron catalysis has seen significant growth, including applications in cross-electrophile coupling and cycloisomerization, specific documented examples detailing the use of this compound in iron-catalyzed C-C bond formation are not extensively reported in seminal literature.

However, the principles of iron-catalyzed cross-coupling reactions, which often proceed through radical or organoiron intermediates, are applicable. These reactions can forge C-C bonds by coupling aryl halides with other electrophiles or organometallic reagents. Given the presence of two reactive C-I bonds, this compound is a viable substrate for such transformations, which could potentially offer a more sustainable alternative to precious metal catalysis.

Table 1: General Types of Iron-Catalyzed C-C Coupling Reactions

| Reaction Type | Coupling Partners | Mechanistic Feature | Potential Application for this compound |

|---|---|---|---|

| Cross-Electrophile Coupling | Alkyl Halide + Aryl Halide | Involves reduction of both partners to form a new C-C bond. | Sequential or dual coupling to form alkylated toluene derivatives. |

| Kumada-type Coupling | Grignard Reagent + Aryl Halide | Formation of an organoiron species followed by reductive elimination. | Reaction with alkyl or aryl Grignard reagents to form biaryls or alkylarenes. |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Sonogashira and Ullmann couplings, are fundamental methods for C-C and C-heteroatom bond formation. The Sonogashira reaction, which couples aryl halides with terminal alkynes, is often co-catalyzed by palladium and copper. Research has demonstrated the highly selective mono-coupling between diiodo-aromatics and terminal alkynes using a Pd/Cu catalytic system. For instance, studies on 2,6-diiodoanisoles show that one iodo group can be selectively coupled, leaving the other available for subsequent transformations.

This selectivity is governed by the electronic and steric properties of the substrate. In this compound, the iodine at C1 is ortho to the electron-donating methyl group, while the iodine at C4 is meta. This differentiation could be exploited to achieve regioselective mono-alkynylation under carefully controlled copper-co-catalyzed conditions, providing a pathway to unsymmetrically substituted toluene derivatives.

A general method for copper-catalyzed arene cross-dimerization involves an initial iodination of one arene followed by coupling with the most acidic C-H bond of another. As this compound is already iodinated, it can directly serve as the electrophilic partner in such copper-catalyzed C-H arylations.

Directed C-H Functionalization Strategies

Directing-group-assisted C-H functionalization is a powerful strategy for selectively modifying aromatic rings, bypassing the need for pre-functionalized substrates. This approach involves installing a directing group (DG) that coordinates to a metal catalyst and brings it into close proximity with a specific C-H bond, leading to regioselective activation.

Ortho- and Meta-C-H Activation with Directing Groups

While this compound itself lacks a classical directing group, one can be readily introduced to guide further C-H functionalization at the remaining open positions (C3, C5, C6). For example, converting the methyl group to a carboxamide or another suitable directing group would enable catalyst-directed functionalization.

Ortho-C-H Activation : A directing group installed at the C2 position (from the methyl group) would typically direct functionalization to the C3 and potentially the C6 position, a process known as ortho-C-H activation. The success of such reactions can be influenced by steric hindrance from adjacent substituents, an issue termed the "Ortho Effect".

Meta-C-H Activation : Achieving functionalization at the meta-position (C5) is more challenging but can be accomplished using specialized strategies. One such approach employs a U-shaped template or a transient mediator like norbornene, which relays the catalyst from an initial ortho-C-H activation site to the remote meta-position. This would allow for the selective functionalization of the C5-H bond, a transformation not achievable through classical electrophilic aromatic substitution.

Table 2: Common Directing Groups and Their Targeted Positions

| Directing Group Class | Example Group | Typical Catalyst | Targeted Position |

|---|---|---|---|

| N-Containing | Pyridine, Amide, Oxazoline | Pd, Rh, Ru | Ortho |

| O-Containing | Carboxylic Acid, O-Carbamate | Pd, Cu | Ortho |

Remote Functionalization Approaches

Remote functionalization targets C-H bonds that are distant from the initial point of coordination. This strategy is crucial for accessing positions that are electronically and sterically disfavored. For a substrate like this compound, after installation of a directing group at C2, a remote functionalization strategy could selectively target the C5-H bond. These methods often rely on the geometric constraints imposed by a covalently attached, specifically designed template that positions the catalyst over the desired remote C-H bond. While powerful, these strategies often require additional synthetic steps to install and remove the template.

Precursors in Multi-Component Reactions for Polysubstituted Arenes

Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. This approach is valued for its atom economy, step efficiency, and ability to rapidly generate molecular diversity.

This compound, with its two reactive C-I bonds, is an excellent candidate for use in MCRs designed to build highly substituted aromatic frameworks. The diiodo-scaffold can undergo sequential or simultaneous coupling reactions with other components, leading to the formation of polysubstituted arenes in a single pot.

Regioselective Synthesis of Tetrasubstituted Benzenes

The synthesis of tetrasubstituted benzenes with defined regiochemistry is a significant synthetic challenge. Strategies involving this compound can provide a controlled route to such compounds. For example, a one-pot reaction could involve the regioselective coupling of one iodo group, followed by a second, different coupling at the remaining iodo position.

One powerful method for creating densely functionalized rings is through the generation and trapping of aryne intermediates. While not a direct MCR, a sequence starting from this compound could involve conversion to an aryne precursor, followed by a regioselective trapping reaction to build a tetrasubstituted ring. More direct MCR approaches could involve a palladium-catalyzed intermolecular reaction of a derivative of this compound with multiple alkyne molecules to construct a new polysubstituted benzene (B151609) ring. Copper-catalyzed dimerization of unsaturated ketones has also been shown to be an effective method for synthesizing 1,2,4,5-tetrasubstituted benzenes.

Cycloaddition Reactions in Aromatic Synthesis

Cycloaddition reactions are powerful tools in organic chemistry for the construction of cyclic compounds. organicreactions.orgchemistrytalk.org These reactions involve the joining of two unsaturated molecules to form a new ring. chemistrytalk.org In the context of aromatic synthesis, specific types of cycloadditions, such as [4+2] and [2+2+2] cycloadditions, are particularly valuable for constructing benzene rings and their derivatives. libretexts.orgthieme-connect.com

While direct participation of this compound in cycloaddition reactions to form new aromatic rings is not extensively documented in the provided search results, the broader context of cycloaddition reactions provides a framework for understanding how such a molecule could be utilized. For instance, di-iodinated compounds can be precursors to dienes or dienophiles, which are key components in Diels-Alder [4+2] cycloadditions. libretexts.org

A notable strategy for synthesizing substituted benzene rings is the [2+2+2] cycloaddition, which involves the cyclotrimerization of three alkyne units. thieme-connect.compsu.edu This method is highly efficient and allows for the creation of densely functionalized aromatic compounds in a single step. thieme-connect.com Although direct use of this compound in this reaction is not specified, it could potentially be transformed into a diyne or a mono-alkyne and then participate in such a cycloaddition to build more complex aromatic structures.

The following table summarizes common types of cycloaddition reactions used in organic synthesis:

| Reaction Type | Description | Ring Size Formed |

| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile. libretexts.org | 6-membered |

| [3+2] Dipolar Cycloaddition | A reaction involving a 1,3-dipole and a dipolarophile. uchicago.edulibretexts.org | 5-membered |

| [2+2+2] Cycloaddition | A transition-metal-catalyzed reaction of three unsaturated components, typically alkynes. thieme-connect.compsu.edu | 6-membered (aromatic) |

| [2+2] Cycloaddition | A reaction between two alkene components, often photochemically induced. libretexts.org | 4-membered |

Role in Polymer Chemistry and Organic Electronic Materials

This compound serves as a valuable building block in the synthesis of polymers and materials for organic electronics. Halogenated aromatic compounds, such as this compound, are frequently employed in cross-coupling reactions to create conjugated polymers. nih.gov These polymers, which feature alternating single and double bonds, possess interesting electronic and optical properties that make them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net

One of the key reactions for this purpose is the Suzuki coupling, where an organoboron compound reacts with an organic halide in the presence of a palladium catalyst. mdpi.com this compound, with its two iodine atoms, can act as a monomer in such polymerization reactions, leading to the formation of polyphenylene-based conjugated polymers. researchgate.net The methyl group on the benzene ring can influence the solubility and processing of the resulting polymers.

The properties of polymers derived from diiodo-aromatic compounds are crucial for their application in organic electronics. The ability to form stable thin films is a key requirement for use in OLEDs. Furthermore, the electronic properties of these polymers can be tuned by modifying the chemical structure of the monomer, which in this case would be this compound. ic.ac.uk

The following table provides examples of polymerization reactions where dihalogenated aromatic compounds are used:

| Polymerization Reaction | Catalyst/Reagents | Resulting Polymer Type | Application |

| Suzuki Coupling | Palladium catalyst, Base | Poly(phenylene)s, Conjugated polymers mdpi.comresearchgate.net | Organic electronics |

| Stille Coupling | Palladium catalyst | Conjugated polymers | Organic electronics |

| Ullmann Coupling | Copper catalyst | Poly(phenylene)s researchgate.net | Organic electronics |

| Yamamoto Coupling | Nickel catalyst | Poly(phenylene)s researchgate.net | Organic electronics |

The development of new organic semiconductors is a driving force in the advancement of organic electronics. researchgate.netlbl.gov The synthesis of novel low-molecular-weight compounds and polymers with specific thermal, redox, and optical properties is a continuous area of research. researchgate.net Building blocks like this compound are instrumental in this field, providing the chemical versatility to create a new generation of organic materials for electronic devices. lbl.gov

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 1,4 Diiodo 2 Methylbenzene

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and substitution pattern of 1,4-diiodo-2-methylbenzene. In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide a definitive map of the molecule.

The aromatic region of the ¹H NMR spectrum is particularly informative. For this compound, the protons on the benzene (B151609) ring exhibit distinct signals that confirm the 1,2,4-substitution pattern. The proton situated between the two iodine atoms is expected to show a different chemical shift compared to the other two aromatic protons due to the unique electronic environment. The methyl group provides a characteristic singlet in the upfield region of the spectrum. A study detailing the synthesis of related compounds confirmed the structure using ¹H and ¹³C NMR. rsc.org For this compound, specific proton signals would be analyzed to confirm the arrangement of the substituents.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Comment |

|---|---|---|---|

| Ar-H (Position 3) | 7.5 - 7.8 | Doublet | Coupled to H at position 5 |

| Ar-H (Position 5) | 7.2 - 7.5 | Doublet of Doublets | Coupled to H at positions 3 and 6 |

| Ar-H (Position 6) | 7.0 - 7.3 | Doublet | Coupled to H at position 5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) Applications in Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to assess its purity. In the context of this compound, it serves a crucial role in reaction monitoring during its synthesis.

The synthesis of this compound often starts from 4-iodo-2-methyl aniline (B41778). rsc.org The progress of this reaction can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, one can observe the disappearance of the starting material's molecular ion peak and the concurrent appearance of the product's molecular ion peak. For this compound (C₇H₆I₂), the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) of approximately 344. rsc.org The presence of two iodine atoms would also give rise to a characteristic isotopic pattern.

This method allows for the determination of the reaction endpoint, ensuring that the starting material has been fully consumed and maximizing the yield of the desired product. After purification, GC-MS is again used to confirm the purity of the final compound. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

The structure would undoubtedly show a planar benzene ring, with potential minor out-of-plane deformations of the iodine and methyl substituents due to steric hindrance. iucr.org The C-I bond lengths are expected to be in the range of 2.09 to 2.10 Å, and the C-C bond lengths within the aromatic ring would be approximately 1.39 to 1.41 Å. researchgate.net

Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value | Reference Structure(s) |

|---|---|---|

| C-I Bond Length | ~2.095 Å | 1,3-dibromo-2-iodo-benzene researchgate.net |

| C-C (aromatic) Bond Length | ~1.39 Å | 1,3-dibromo-2-iodo-benzene researchgate.net |

| C-C-I Bond Angle | ~121° | 1,3-dibromo-2-iodo-benzene researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com It is widely applied to halogenated benzene derivatives to provide insights that complement experimental data. doi.orgresearchgate.net For this compound, DFT calculations can be used to optimize the molecular geometry and to compute a wide range of electronic properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Band Gap

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. cwejournal.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

In this compound, the electron-donating methyl group will raise the energy of the HOMO, while the electron-withdrawing iodine atoms will influence both the HOMO and LUMO. DFT calculations would reveal that the HOMO is likely a π-orbital distributed across the benzene ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-I bonds. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 3: Representative FMO Data for Substituted Benzenes from DFT Calculations

| Molecule Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Determines nucleophilic and electron-donating character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Determines electrophilic and electron-accepting character. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an effective tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich) and blue indicates regions of most positive electrostatic potential (electron-poor).

For this compound, an MEP map would show regions of negative potential (red/yellow) concentrated around the highly electronegative and polarizable iodine atoms. uni-muenchen.de These sites would be susceptible to attack by electrophiles or participation in halogen bonding. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the methyl group and the aromatic ring. This information is invaluable for understanding and predicting the molecule's intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and chemical bonds. cwejournal.orguni-muenchen.de NBO analysis for this compound would provide detailed insights into hybridization, atomic charges, and intramolecular charge transfer interactions.

Table 4: Key Interactions Revealed by NBO Analysis

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| σ(C-H) | σ*(C-C) | Hyperconjugation | Stabilizes the molecule through electron delocalization from the methyl group to the ring. |

| π(C=C) | σ*(C-I) | π to σ* delocalization | Weakens the C-I bond and influences reactivity at the iodine sites. |

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful method for probing the molecular structure of this compound. These experimental methods measure the vibrational frequencies of the molecule's constituent bonds, which are determined by the bond strengths and the masses of the connected atoms. The resulting spectra serve as a unique molecular fingerprint. docbrown.info

To interpret these complex experimental spectra, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. epa.gov Computational methods like DFT, often using basis sets such as B3LYP/6-311++G(d,p), can calculate the theoretical vibrational frequencies and intensities. irjweb.com These theoretical results are then correlated with the experimental data. Typically, calculated harmonic frequencies are scaled to correct for anharmonicity and methodological approximations, leading to excellent agreement between theoretical and observed spectra. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the 3100-3000 cm⁻¹ region. docbrown.info

Aliphatic C-H Stretching: The C-H bonds of the methyl (-CH₃) group exhibit both asymmetric and symmetric stretching vibrations, usually found in the 2980-2870 cm⁻¹ range. derpharmachemica.com

Ring C-C Stretching: The stretching vibrations within the benzene ring skeleton are characteristic of aromatic compounds and produce a series of bands in the 1625–1430 cm⁻¹ region. derpharmachemica.com

Methyl Group Deformations: The methyl group also undergoes bending or deformation vibrations. Asymmetric deformations are typically observed around 1465-1440 cm⁻¹, while symmetric "umbrella" mode deformations appear near 1390-1370 cm⁻¹. derpharmachemica.com

C-I Stretching: The carbon-iodine bonds have significantly lower vibrational frequencies due to the heavy mass of the iodine atom. The C-I stretching modes are expected in the far-infrared region, typically below 600 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are sensitive to the substitution pattern on the benzene ring and appear in the 1000-675 cm⁻¹ region, often referred to as the "fingerprint" region. docbrown.infoderpharmachemica.com

A summary of these characteristic vibrational frequency ranges is provided in the table below.

Table 1: Characteristic Vibrational Frequency Ranges for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2980 - 2870 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |

| Ring C-C Stretch | 1625 - 1430 | Skeletal vibrations of the aromatic ring. |

| CH₃ Asymmetric Deformation | 1465 - 1440 | Bending vibration of the methyl group. |

| CH₃ Symmetric Deformation | 1390 - 1370 | "Umbrella" bending mode of the methyl group. |

| C-H Out-of-Plane Bend | 1000 - 675 | Bending of C-H bonds out of the plane of the ring. |

| C-I Stretch | < 600 | Stretching of the carbon-iodine bonds. |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules through the analysis of various descriptors. researchgate.netrsc.org These descriptors provide insight into the electronic structure, stability, and potential reaction sites of a molecule like this compound. researchgate.net

The most fundamental of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactive tendencies. irjweb.comnih.gov These include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) . The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.gov It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the iodine atoms and the π-system of the benzene ring would be expected to show regions of negative potential, indicating their susceptibility to electrophilic attack. researchgate.net

Table 2: Key Quantum Chemical Descriptors for Reactivity

| Descriptor | Symbol | Formula/Definition | Interpretation |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons. nist.gov | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons. nist.gov | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ΔE | ΔE = ELUMO - EHOMO | Large gap implies high stability and low reactivity; small gap implies higher reactivity. researchgate.net |

| Electronegativity | χ | χ ≈ -(EHOMO + ELUMO)/2 | Measures the overall ability of a molecule to attract electrons. |

| Chemical Hardness | η | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to deformation of the electron cloud. Hard molecules are less reactive. |

| Electrophilicity Index | ω | ω = μ² / (2η) where μ = -χ | Quantifies the electrophilic character of a molecule. |

| Molecular Electrostatic Potential | MEP | The electrostatic force exerted by the molecule's charge distribution on a positive test charge. uni-muenchen.de | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Stereochemical Aspects and Chiral Transformations Involving 1,4 Diiodo 2 Methylbenzene Derivatives

Enantioselective Catalysis in Aryl Halide Transformations

Derivatives of 1,4-diiodo-2-methylbenzene serve as crucial building blocks for the synthesis of chiral ligands, which are instrumental in transition metal-catalyzed enantioselective reactions. A key strategy involves the creation of atropisomeric biaryl ligands, where the rotational barrier around a C-C single bond is high enough to allow for the isolation of stable enantiomers.

A pertinent example is the synthesis of atropisomeric bisphosphine ligands. The coupling of two molecules of a 2-iodotoluene (B57078) derivative can lead to a 2,2'-dimethyl-1,1'-biphenyl scaffold. The iodine atoms at the 4 and 4' positions, originating from a precursor like this compound, can then be substituted to introduce phosphine (B1218219) groups. The steric hindrance provided by the methyl groups at the 2 and 2' positions restricts free rotation, creating axial chirality. These chiral bisphosphine ligands are highly effective in a variety of metal-catalyzed asymmetric reactions.

For instance, N-heterocyclic carbene (NHC)-copper catalysis has been shown to be effective for the enantioselective synthesis of chiral allylic silanes. rsc.org Similarly, chiral N,N'-dioxide ligands, which can be synthesized from various building blocks, act as neutral tetradentate ligands for a wide array of metal ions, facilitating numerous asymmetric reactions with excellent stereocontrol. rsc.org The development of such privileged ligands often relies on precursors that allow for systematic structural modification, a role that diiodo-aromatics can fulfill.

Table 1: Representative Enantioselective Reactions Using Chiral Ligands

This table is illustrative, showing typical performance for the classes of ligands discussed, as specific data for ligands derived directly from this compound is highly specialized.

| Catalyst/Ligand Type | Reaction Type | Substrate | Yield (%) | ee (%) |

| Cu-NHC Complex rsc.org | Enantioselective Silyl Substitution | Allylic Phosphate | ~85 | ≤94 |

| Metal-N,N'-dioxide rsc.org | Michael Addition | Nitrostyrene | >90 | >95 |

| Rh-Bisphosphine | Asymmetric Hydrogenation | Alkene | >95 | >99 |

Diastereoselective Reactions of Substituted Diiodobenzenes

Diastereoselective reactions aim to form one diastereomer of a product in preference to others. In the context of substituted diiodobenzenes, diastereoselectivity can be achieved when the molecule, already containing one or more stereocenters, undergoes a reaction to create a new one. The existing chiral information within the molecule directs the approach of the incoming reagent.

A common strategy involves the reaction of an organometallic derivative of this compound with a chiral electrophile, such as an aldehyde or imine. For example, a selective halogen-metal exchange (e.g., I/Mg exchange) at one of the iodo-positions of a chiral derivative of this compound would generate a chiral Grignard reagent. uni-muenchen.de The subsequent addition of this reagent to an achiral aldehyde proceeds via a diastereoselective process, often predictable by models like the Felkin-Ahn model for 1,2-asymmetric induction. msu.edu The bulky iodine atom and the methyl group on the aromatic ring influence the trajectory of the nucleophilic attack, favoring the formation of one diastereomeric alcohol product.

Another approach involves reactions on a side chain attached to the diiodobenzene core. If the side chain contains a prochiral center, the diiodo-substituted ring can act as a bulky directing group, influencing the stereochemical outcome of a reaction. For example, the hydroboration of an alkenyl-substituted diiodobenzene derivative would likely proceed with high diastereoselectivity due to the steric influence of the ortho-methyl and iodo substituents. msu.edu

Table 2: Illustrative Diastereoselective Addition to a Chiral Aldehyde

This table illustrates the principle of diastereoselective reactions. The specific substrate is hypothetical but based on established chemical principles. uni-muenchen.demsu.edu

| Organometallic Reagent (from diiodobenzene derivative) | Electrophile | Transition State Model | Product | Diastereomeric Ratio (d.r.) |

| 4-Iodo-2-methylphenylmagnesium bromide | 2-Phenylpropanal | Felkin-Ahn | Secondary Alcohol | >90:10 |

| 4-Iodo-2-methylphenyl lithium | (R)-N-tert-Butanesulfinyl imine | Chelation Control | Chiral Amine | >95:5 |

Chiral Hypervalent Iodine Reagents in Asymmetric Synthesis

Hypervalent iodine (HVI) compounds are attractive reagents in organic synthesis because they are mild, environmentally friendly alternatives to heavy metal-based oxidants. nih.gov The development of chiral HVI reagents has enabled a wide range of asymmetric transformations. nih.govbeilstein-journals.org A common strategy for creating these chiral reagents involves attaching a chiral ligand to the iodine atom of an iodoarene. beilstein-journals.org

Derivatives of this compound are potential precursors for such reagents. The synthesis typically starts with the oxidation of the iodoarene to an iodoso (I(III)) or iodyl (I(V)) species. This is followed by ligand exchange with a chiral alcohol or carboxylic acid, such as lactic acid or a derivative of tartaric acid. beilstein-journals.orgsioc-journal.cn The resulting chiral HVI reagent can then be used to mediate asymmetric reactions.

These reagents have proven effective in various transformations, including:

Asymmetric oxidation of sulfides: Chiral HVI reagents can oxidize sulfides to chiral sulfoxides with high enantioselectivity. beilstein-journals.org

Asymmetric dearomatization: Planar, achiral aromatic compounds like phenols and naphthols can be converted into valuable chiral, three-dimensional structures. sioc-journal.cn

Asymmetric functionalization of alkenes: A variety of difunctionalizations of alkenes, such as diacetoxylation and diamination, can be achieved with excellent enantioselectivity. sioc-journal.cn

The structure of the iodoarene backbone is crucial for the efficacy of the chiral HVI reagent. While many successful reagents are based on iodosylbenzene or other simple iodoarenes, the introduction of substitution patterns, such as those found in this compound, can be used to fine-tune the steric and electronic properties of the reagent, potentially leading to improved selectivity in specific applications. beilstein-journals.org

Table 3: Asymmetric Transformations Using Chiral Hypervalent Iodine Reagents

This table summarizes general findings for chiral HVI reagents, as the use of this compound as the specific backbone is a specialized area of research. beilstein-journals.orgsioc-journal.cnsioc-journal.cn

| Chiral HVI Reagent Type | Reaction Type | Substrate | Product | Yield (%) | ee (%) |

| Lactate-based I(III) Reagent | Oxidative Dearomatization of Phenol sioc-journal.cn | 2-Naphthol | Spirocyclic Ketone | 80-95 | up to 98 |

| Tartrate-based I(V) Reagent | Asymmetric Oxidation of Sulfides beilstein-journals.org | Thioanisole | Methyl phenyl sulfoxide (B87167) | ~90 | up to 99 |

| Salicylic Acid-based I(III) Reagent | Asymmetric Dioxygenation of Alkenes beilstein-journals.org | Styrene | Chiral Diol derivative | 70-85 | up to 65 |

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes

The development of environmentally friendly or "green" synthetic routes is a growing area of focus in chemistry. longdom.orgnih.gov This involves minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. longdom.org For aryl iodides like 1,4-diiodo-2-methylbenzene, research is exploring greener alternatives to traditional synthesis methods. acs.org

Key aspects of developing sustainable synthetic routes include:

Atom Economy: Maximizing the incorporation of reactants into the final product to minimize waste. longdom.org

Solvent Selection: Using environmentally benign solvents like water or exploring alternatives such as supercritical CO2 or ionic liquids. longdom.org

Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as biomass, to replace petroleum-based chemicals. longdom.org

Catalysis: Employing catalysts to enable reactions under milder conditions, which reduces energy consumption. longdom.org This includes biocatalysis, which uses enzymes or microorganisms. longdom.org

One approach to greener synthesis involves mechanochemistry, which uses mechanical force instead of solvents to drive reactions. tandfonline.com Studies have shown that safer solvents like dimethyl carbonate can be used in these reactions without a loss of efficiency. tandfonline.com Another strategy is the use of palladium ecocatalysts in green solvents like glycerol, which can be recycled and reused. tandfonline.com

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Cross-coupling reactions, which form carbon-carbon bonds, are fundamental in organic synthesis. sigmaaldrich.com Palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are widely used. sigmaaldrich.com Research into novel catalytic systems for these reactions aims to improve their efficiency and selectivity.

Data on Suzuki-Miyaura Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Product Yield |

| 2-formylphenylboronic acid (trimethylene glycol ester) | Iodobenzene | Palladium | 89% |

This data is based on a study by Watanabe et al. (1992) and demonstrates the effectiveness of palladium catalysts in Suzuki-Miyaura coupling reactions. nobelprize.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuous stream rather than in batches, offers several advantages for chemical synthesis. mdpi.comcinz.nz These benefits include:

Enhanced Safety: Better control over reaction conditions, reducing the risk of hazardous situations. mdpi.comcinz.nz

Increased Efficiency: Improved heat and mass transfer lead to higher yields and faster reactions. seqens.com

Scalability: Easier to scale up from laboratory to industrial production. seqens.com

The integration of flow chemistry with automated systems is a significant trend. nih.govsynplechem.com Automated systems can perform many of the repetitive tasks in chemical synthesis, freeing up chemists for more creative and analytical work. mit.edu These systems can optimize reaction conditions, such as temperature and reagent concentration, to achieve the highest possible yield. mit.edu

Advanced Materials Science Applications

Aryl halides, including this compound, are important building blocks for advanced materials. beilstein-journals.org They are used in the synthesis of polymers, organic dyes, and nanomaterials.

One area of application is in organic electronics. Due to their electronic properties, compounds like this compound can be used in the development of:

Organic Light-Emitting Diodes (OLEDs) mdpi.com

Organic Field-Effect Transistors (OFETs) cnrs.fr

Organic Solar Cells (OSCs) mdpi.com

Another application is in the creation of Metal-Organic Frameworks (MOFs). MOFs are porous materials with potential uses in gas storage, purification, and catalysis. wikipedia.org The halogen substituents on compounds like this compound allow them to act as linkers in the construction of these frameworks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。